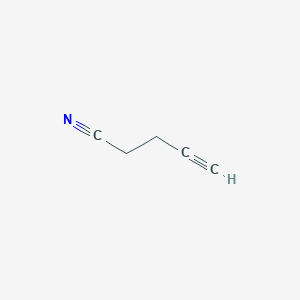

4-Cyano-1-butyne

Description

Structural Features and Reactivity Nexus

The reactivity of 4-cyano-1-butyne is dictated by its functional groups. The terminal alkyne is susceptible to reactions characteristic of alkynes, such as deprotonation, alkyne hydration, halogenation, and cycloaddition reactions, including "click" chemistry (Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition) beilstein-archives.org. The nitrile group can undergo reactions such as hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions. The combination of these two reactive centers within the same molecule allows for diverse chemical transformations and makes this compound a valuable synthon in organic synthesis.

Theoretical studies using methods like Gaussian-4 (G4) have been employed to calculate quantum chemical parameters for isomers of C₅H₅N, including this compound. These parameters include dipole moment, bond distance and angle, enthalpy of formation, rotational constants, and vibrational frequencies chemsociety.org.ng. Such computational studies provide insights into the molecule's stability and spectroscopic properties, which are crucial for its detection and characterization. For instance, the calculated enthalpy of formation for this compound is 77.420 kcal/mol arxiv.org.

Significance as a Versatile Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to the reactivity of its alkyne and nitrile functionalities. It can be incorporated into more complex molecular architectures through various reaction pathways.

One area where this compound or related alkyne-nitrile compounds find application is in cycloaddition reactions. For example, alkynes can participate in [6π + 2π] cycloadditions catalyzed by transition metals, leading to the formation of polycyclic systems. Research has shown the use of 4-pentynenitrile (this compound) in Co(I)-catalyzed [6π + 2π] cycloaddition with 1-benzoylcycloheptatriene to synthesize substituted bicyclo[4.2.1]nona-2,4,7-trienes researchgate.net.

The terminal alkyne can also be utilized in "click" chemistry, a powerful tool for creating linkages between molecules. While a study on the synthesis of functionalized cyclodextrins initially found that a shorter 4-pentynenitrile ligand was incapable of Cu(I)-mediated PEG gelation, this highlights the potential for exploring the conditions under which this compound could be used in such reactions or its limitations compared to longer-chain analogs beilstein-archives.orgrsc.org.

Furthermore, the nitrile group can be a precursor to other functional groups, expanding the synthetic utility of this compound. The ability to transform the nitrile into carboxylic acids or amines, while retaining the alkyne or vice versa, allows for the synthesis of bifunctional molecules with diverse applications.

Overview of Contemporary Research Trajectories

Contemporary research involving this compound spans several domains, reflecting its unique structural and chemical properties. A significant trajectory is its study in astrochemistry. As an isomer of pyridine (B92270), this compound is of interest for potential detection in the interstellar medium (ISM) researchgate.netnih.gov. Organic nitriles constitute a substantial portion of molecules detected in the ISM, making this compound a plausible target for radioastronomical observation nsf.govnih.gov. The analysis of its rotational spectrum, including the identification of transitions for its anti and gauche conformers, provides the necessary spectroscopic data for astronomical searches researchgate.net.

Another research area involves the computational study of this compound and its isomers to understand their relative stabilities and potential formation pathways in different environments, including interstellar conditions chemsociety.org.ngarxiv.org. These studies often employ high-level quantum chemical methods to calculate thermodynamic and spectroscopic properties chemsociety.org.ngarxiv.org.

In organic synthesis, research continues to explore the use of this compound as a building block for the construction of more complex molecules. This includes investigating its participation in various catalytic reactions and its potential in the synthesis of novel materials or compounds with interesting properties researchgate.net. The development of efficient synthetic routes to this compound and its isomers is also an ongoing area of research nsf.govacs.org.

The study of the photoisomerization of related C₅H₅N isomers, such as (cyanomethylene)cyclopropane, and the potential involvement of intermediates like cyano-substituted trimethylenemethane derivatives, provides context for understanding the reactivity and interconversion pathways of molecules within this isomeric group, including this compound nih.gov.

Data Table: Calculated Properties of C₅H₅N Isomers (Subset)

| Molecule | E₀+ZPE (H/P) | Relative Energy (kcal/mol) | Enthalpy of Formation (Kcal/mol) |

| Pyridine | -248.211923 | 0.00 | 28.737 |

| 1-cyano-1,3-butadiene | -248.17115 | 25.59 | 55.518 |

| Azafulvene | -248.168844 | 27.03 | 56.062 |

| 2-methylene-3-butenenitrile | -248.1668 | 28.32 | 58.171 |

| 2,4-cyclopentadiene-1-imine | -248.160713 | 32.13 | 61.170 |

| This compound | -248.136499 | 47.33 | 77.420 |

| 1-cyanobicyclo[1.1.0]butane | -248.124554 | 54.82 | 84.175 |

Note: Data extracted from a theoretical study using the G4 method. arxiv.org

Data Table: Conformational Energy Difference for this compound

| Conformer | Relative Energy (kcal/mol) | Determination Method |

| anti | 0.00 | Experimental (relative intensity) researchgate.net |

| gauche | 1.00 (5) | Experimental (relative intensity) researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUWIDHKAIGONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173257 | |

| Record name | 4-Cyano-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19596-07-7 | |

| Record name | 4-Cyano-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyano-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyano 1 Butyne

Nucleophilic Substitution Approaches to Nitrile Formation

Nucleophilic substitution is a fundamental strategy for introducing the nitrile functional group. For 4-cyano-1-butyne, this typically involves the reaction of a suitable electrophilic precursor with a cyanide source.

Cyanation of Halogenated Alkynes (e.g., 4-bromo-1-butyne (B1278893) with alkali cyanides)

A traditional method for synthesizing this compound involves the nucleophilic substitution of 4-bromo-1-butyne with sodium cyanide (NaCN). This reaction is commonly carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) under mild temperature conditions, typically between 20 and 40°C. The mechanism proceeds via the displacement of the bromine atom by the cyanide ion.

Key parameters for this reaction include using a stoichiometric ratio of 1:1 molar ratio of 4-bromo-1-butyne to NaCN. DMSO is often preferred as a solvent due to its ability to enhance reaction kinetics through its high polarity. Reported yields for this method generally range from 65% to 75%. However, this route can be challenged by the formation of impurities from side reactions, such as alkyne dimerization, which may necessitate purification steps like fractional distillation. A significant limitation of this method, particularly for large-scale production, is the inherent toxicity and regulatory restrictions associated with sodium cyanide. Additionally, the cost and potential import dependency of 4-bromo-1-butyne can further impact the practicality of this approach.

Utilization of Alternative Cyanide Donors (e.g., acetone (B3395972) cyanohydrin route via tosylate intermediates)

To mitigate the challenges associated with using highly toxic alkali metal cyanides, alternative cyanide donors have been explored. Acetone cyanohydrin [(CH₃)₂C(OH)CN] is one such alternative. The synthesis of this compound via acetone cyanohydrin typically involves a two-step process.

The first step involves the synthesis of 3-butyn-1-ol (B147353) p-toluenesulfonate. This is achieved by the sulfonylation of 3-butyn-1-ol with p-toluenesulfonyl chloride (TsCl) in a solvent like dichloromethane (B109758) (CH₂Cl₂), catalyzed by a base such as triethylamine (B128534) (Et₃N) and often with the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a co-catalyst. This reaction can achieve high conversion rates, often exceeding 90%, within a few hours at room temperature. Typical conditions involve a molar ratio of 1:1.2 for 3-butyn-1-ol to TsCl, with 5 mol% of DMAP as catalyst.

In the second step, the sulfonate intermediate undergoes cyanide substitution using acetone cyanohydrin. This reaction is often conducted in a mixed solvent system, such as N-methylpyrrolidone (NMP) and CH₂Cl₂ (e.g., in a 3:7 ratio), utilizing a base like lithium hydroxide (B78521) monohydrate (LiOH·H₂O). Optimized parameters for this substitution include a reaction temperature of 60°C, a reagent ratio of 1:1.5 for the sulfonate to acetone cyanohydrin, and 10 mol% of LiOH·H₂O as the catalyst. This route has been reported to yield this compound in the range of 72–75% after distillation.

Table 1: Acetone Cyanohydrin Route Parameters and Yield

| Step | Reagents | Solvent System | Temperature (°C) | Catalyst | Molar Ratio (Substrate:Reagent) | Yield (%) |

| Synthesis of Sulfonate Intermediate | 3-Butyn-1-ol, p-Toluenesulfonyl chloride | CH₂Cl₂ | Room Temperature | Et₃N, 5 mol% DMAP | 1:1.2 | >90 |

| Cyanide Substitution | Sulfonate Intermediate, Acetone Cyanohydrin | NMP:CH₂Cl₂ (3:7) | 60 | 10 mol% LiOH·H₂O | 1:1.5 | 72–75 |

Palladium-Catalyzed Cross-Coupling Strategies for Alkyne Cyanation

Palladium-catalyzed cross-coupling reactions, such as variations of the Sonogashira coupling, can be employed for the cyanation of terminal alkynes. These methods typically involve the coupling of a terminal alkyne with a cyanide source in the presence of a palladium catalyst and often a co-catalyst like a copper salt. While the search results mention palladium-catalyzed cross-coupling as a general method for alkyne cyanation, specific detailed procedures or high-yielding examples directly applied to the synthesis of this compound were not extensively detailed within the provided snippets. iupac.orgmdpi.comoup.comresearchgate.net However, palladium catalysis is a powerful tool in organic synthesis for forming carbon-carbon bonds, including those involving alkynes and nitriles. iupac.orgmdpi.comoup.comresearchgate.net Optimization of such reactions typically involves varying the palladium catalyst precursor, ligands, base, solvent, and temperature.

Cyanochloride Addition and Subsequent Dehydrohalogenation Routes

Another route to this compound involves the addition of cyanogen (B1215507) chloride (CNCl) to 1,3-butadiene, followed by dehydrohalogenation. This less conventional method typically utilizes Lewis acids, such as aluminum chloride (AlCl₃), to catalyze the addition of CNCl to 1,3-butadiene. This reaction often yields a mixture of isomeric products, primarily 1-cyano-4-chloro-2-butene and a smaller amount of 1-cyano-2-chloro-3-butene. These chlorinated intermediates are then subjected to dehydrohalogenation to form the alkyne functionality of this compound.

A reported procedure for the cyanochlorination step involves reacting butadiene with CNCl and AlCl₃ in nitromethane (B149229) at a low temperature (0–5°C). The crude product mixture is then typically isolated by extraction and purified by vacuum distillation. This route is noted for using readily available hydrocarbon precursors but is often associated with lower yields compared to other methods, reported around 14–15%. It also involves the handling of hazardous intermediates.

Optimization of Reaction Conditions and Yield Enhancement

Optimization of synthetic routes to this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing side products. For nucleophilic substitution reactions, factors such as the choice of solvent, temperature, reaction time, and the stoichiometry and nature of the cyanide source and electrophile are critical. Using polar aprotic solvents like DMSO or DMF is beneficial for alkali cyanide routes. Control of temperature is important to balance reaction rate with selectivity and minimize side reactions like alkyne dimerization.

In the acetone cyanohydrin route, optimizing the sulfonylation step involves the appropriate choice of base and catalyst to ensure high conversion to the tosylate intermediate. For the subsequent cyanide substitution, the solvent system, temperature, and the amount of basic catalyst (e.g., LiOH·H₂O) are key variables influencing the yield.

For palladium-catalyzed approaches, optimization entails screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄), ligands (e.g., phosphines), bases, solvents (e.g., DMF, THF, acetonitrile), temperature, and catalyst loading. iupac.orgmdpi.comoup.comresearchgate.net Identifying the optimal combination of these parameters is crucial for achieving high efficiency and selectivity.

General optimization strategies can involve employing techniques such as Design of Experiments (DoE) to systematically investigate the impact of multiple variables simultaneously. Analytical techniques like GC-MS or HPLC are essential for monitoring reaction progress, determining product purity, and quantifying yields. Validation of the synthesized product can be performed by comparing its physical and spectroscopic data with reported values.

Considerations for Scalability and Industrial Applicability

The traditional method using sodium cyanide, while effective on a laboratory scale, faces significant challenges for industrial implementation due to the high toxicity and stringent regulatory requirements associated with large quantities of alkali cyanides. The cost of 4-bromo-1-butyne can also be a limiting factor.

The cyanochloride addition and dehydrohalogenation route, while utilizing simple hydrocarbon precursors like butadiene, suffers from lower yields and involves hazardous intermediates, making it less attractive for large-scale industrial production unless specialized applications warrant its use, such as in the context of alkyne-functionalized polymers.

Retrosynthetic Analysis in the Design of this compound Production Pathways

Retrosynthetic analysis is a powerful strategy in organic chemistry that facilitates the design of synthetic routes for complex molecules by working backward from the target molecule to simpler, readily available starting materials. This process involves imagining bond disconnections and functional group interconversions (FGIs) that correspond to known synthetic reactions. Applying this methodology to this compound (pent-4-ynenitrile) allows for the identification of various potential synthetic pathways.

The structure of this compound features a terminal alkyne and a nitrile functional group separated by a two-carbon chain (C#C-CH2-CH2-C#N). Key disconnections can be envisioned across different bonds to arrive at simpler precursors.

One logical retrosynthetic approach involves the formation of the carbon-carbon bond adjacent to the nitrile group. This C-CN bond can often be formed through a nucleophilic substitution reaction where a cyanide source acts as the nucleophile, displacing a leaving group.

Retrosynthetic Pathway 1:

Target Molecule: this compound

This retrosynthetic step suggests that a possible synthetic route could involve the reaction of a 4-halo-1-butyne with a metal cyanide salt (such as sodium cyanide or potassium cyanide) in a suitable solvent.

Further retrosynthetic analysis is required for the 4-halo-1-butyne precursor. A common method to synthesize terminal alkynes with extended carbon chains is through the alkylation of acetylene (B1199291). Alternatively, such structures can be accessed from corresponding alcohols via halogenation.

But-3-yn-1-ol, a terminal alkyne with a hydroxyl group, can be envisioned as arising from the reaction of a metal acetylide with a two-carbon electrophile containing oxygen, such as ethylene (B1197577) oxide. The nucleophilic attack of the acetylide anion opens the epoxide ring, yielding an alkoxide which, upon protonation, gives the terminal alkyne alcohol.

The acetylide anion synthon can be readily generated by treating acetylene with a strong base.

This retrosynthetic route (Pathway 1) thus leads back to simple and commercially available starting materials: acetylene and ethylene oxide.

An alternative retrosynthetic approach could involve forming a carbon-carbon bond further down the chain, for instance, between the two methylene (B1212753) groups.

Retrosynthetic Pathway 2:

Target Molecule: this compound

This disconnection suggests a synthetic route involving the reaction of a propargyl halide with a carbanion generated alpha to a nitrile group. The required carbanion synthon, [-CH2-CH2-C#N], corresponds to the deprotonated form of propanenitrile (propionitrile). However, generating a stable and reactive carbanion at the beta-carbon of propanenitrile is less synthetically common compared to generating a carbanion alpha to the nitrile (e.g., from acetonitrile).

Let's reconsider a disconnection that utilizes the more acidic alpha-protons of a nitrile.

This retrosynthetic step proposes forming the C2-C3 bond by reacting a propargyl halide with the anion derived from acetonitrile (B52724). Acetonitrile has relatively acidic alpha-protons and can be deprotonated by a strong base to form a nucleophilic carbanion (or more accurately, a resonance-stabilized anion with significant carbanionic character). This anion could then attack the electrophilic carbon of a propargyl halide, leading to the formation of the desired carbon skeleton and functional groups.

This retrosynthetic route (Pathway 2) points to propargyl halide and acetonitrile as potential starting materials.

Mechanistic Investigations of 4 Cyano 1 Butyne Reactions

Alkyne Moiety Reactivity and Transformation Pathways

The terminal alkyne group in 4-Cyano-1-butyne is a site of significant reactivity, capable of undergoing various addition and oxidation reactions.

Oxidative Transformations (e.g., to diketones or carboxylic acids)

Oxidation of the alkyne group in this compound can lead to the formation of different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) are commonly employed for the oxidative cleavage of alkynes. solubilityofthings.com

Under vigorous oxidative conditions, the carbon-carbon triple bond can be cleaved, resulting in the formation of carboxylic acids. For a terminal alkyne like that in this compound, this typically yields a carboxylic acid and carbon dioxide, or formic acid if the terminal carbon is oxidized. solubilityofthings.com Milder oxidation may lead to the formation of diketones or other oxidized derivatives.

Reductive Pathways of the Triple Bond

The alkyne triple bond can be reduced through various methods, leading to either an alkene or a saturated alkane. Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), can reduce the alkyne to the corresponding alkane by adding two equivalents of hydrogen. masterorganicchemistry.comlibretexts.orglibretexts.org This process usually proceeds through a syn addition mechanism. masterorganicchemistry.com

Selective reduction of the alkyne to a cis-alkene can be achieved using poisoned catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). libretexts.org This catalyst allows for the addition of only one equivalent of hydrogen in a syn fashion. libretexts.org

Alternatively, dissolving metal reductions, such as using sodium metal in liquid ammonia (B1221849), can reduce the alkyne to a trans-alkene. libretexts.orgkhanacademy.orgmsu.edu This mechanism involves single-electron transfers and protonation steps, favoring the more stable trans intermediate. libretexts.orgkhanacademy.org

Nucleophilic Addition and Substitution Reactions at the Alkyne

Alkynes can undergo nucleophilic addition reactions, particularly when activated by electron-withdrawing groups. libretexts.orgacs.org While simple terminal alkynes are generally less reactive towards nucleophiles than electrophiles, the presence of the nitrile group in this compound could potentially influence the reactivity of the alkyne moiety towards nucleophilic attack, although the nitrile is separated by two methylene (B1212753) groups. Nucleophilic addition to the alkyne typically follows a Michael-type mechanism, especially if the alkyne is conjugated to an electron-withdrawing group. acs.orgmasterorganicchemistry.com This can lead to the formation of vinylic anions, which can then be protonated or react with electrophiles. libretexts.org

Electrophilic addition to the alkyne, such as with hydrogen halides (HX) or halogens (X₂), can also occur. libretexts.org These reactions generally follow Markovnikov's rule for regioselectivity with HX addition to terminal alkynes, where the halogen adds to the more substituted carbon. libretexts.org Halogenation proceeds via a cyclic halonium ion intermediate, leading to anti addition. libretexts.org

Nitrile Group Reactivity and Functionalization

The nitrile group (-C≡N) in this compound is another reactive center that can undergo various transformations, notably reduction and hydrolysis.

Reduction Mechanisms to Primary Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) through catalytic hydrogenation or using stoichiometric reducing agents. libretexts.orgwikipedia.org Catalytic hydrogenation with catalysts like Raney nickel, palladium black, or platinum dioxide in the presence of hydrogen gas is a common method for converting nitriles to primary amines. libretexts.orgwikipedia.org However, depending on the reaction conditions, this can sometimes lead to the formation of secondary or tertiary amines as byproducts through the reaction of intermediate imines with the primary amine product. wikipedia.org

Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective in reducing nitriles to primary amines. libretexts.orgwikipedia.org The mechanism involves the transfer of hydride ions from the reducing agent to the carbon of the nitrile group. libretexts.org

While LiAlH₄ typically reduces nitriles completely to primary amines, other reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used for partial reduction of nitriles to aldehydes after hydrolysis of the intermediate imine. wikipedia.orgmasterorganicchemistry.com

Hydrolysis Mechanisms to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. molbase.com Acidic hydrolysis typically involves protonation of the nitrogen atom, followed by nucleophilic attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and ammonia.

Basic hydrolysis involves nucleophilic attack by hydroxide (B78521) ion on the carbon atom of the nitrile group. This results in the formation of an imine anion, which is then protonated. Subsequent steps involve the attack of another hydroxide ion and elimination of amide, which is then hydrolyzed to the carboxylic acid salt and ammonia. The carboxylic acid can be obtained by acidification of the reaction mixture.

Reactions with Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard reagents or organolithium compounds, is a well-established method for forming carbon-carbon bonds. These reactions typically involve the nucleophilic addition of the organometallic species to the electrophilic carbon of the nitrile group, followed by hydrolysis to yield a ketone or, with excess organometallic reagent, a tertiary alcohol. While general reactivity of nitriles with organometallic reagents is known chadsprep.com, specific detailed research findings on the reactions of this compound with various organometallic reagents were not extensively detailed in the search results. However, studies involving the addition of organometallic compounds to related systems, such as conjugated nitrosoalkenes or acylcyanohydrins, suggest that similar nucleophilic addition pathways could be relevant for this compound, with the organometallic reagent attacking the carbon of the cyano group. beilstein-journals.orgresearchgate.net The presence of the alkyne functionality in this compound could potentially influence the reactivity and regioselectivity of these reactions, possibly leading to addition to the alkyne or competitive reactions depending on the nature of the organometallic reagent and reaction conditions.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a class of pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct. This compound, with its alkyne and nitrile functionalities, can participate in various types of cycloaddition reactions as either a dienophile or a dipolarophile.

[2+2] Cycloadditions

[2+2] cycloaddition reactions involve the joining of two π-systems to form a four-membered ring. While alkenes are common substrates for [2+2] cycloadditions, alkynes can also participate. The search results did not provide specific examples or detailed mechanisms of [2+2] cycloadditions involving this compound itself. However, [2+2] cycloadditions can be promoted by photochemical or metal catalysis. acs.org The electron-withdrawing nature of the cyano group might influence the reactivity of the alkyne in such reactions.

Diels-Alder [4+2] Cycloadditions (alkyne as dienophile)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, forming a cyclohexene (B86901) or cyclohexadiene ring, respectively. masterorganicchemistry.comwikipedia.orglibretexts.org In this reaction, the alkyne acts as the dienophile, contributing two π electrons to the new six-membered ring. Electron-withdrawing groups on the dienophile, such as the cyano group in this compound, generally increase its reactivity in Diels-Alder reactions with electron-rich dienes. socratic.orglibretexts.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state where two new sigma bonds and one new pi bond are formed. libretexts.org The stereochemistry of the dienophile is typically retained in the product. libretexts.org While the general principles of Diels-Alder reactions with alkynes as dienophiles are well-established masterorganicchemistry.comwikipedia.orglibretexts.org, specific examples of this compound acting as a dienophile in Diels-Alder reactions were not explicitly detailed in the search results. However, given that alkynes with electron-withdrawing groups are known dienophiles socratic.orglibretexts.org, it is expected that this compound would participate in such reactions. Studies on intramolecular [4+2] cycloadditions involving alkyne side chains tethered to electron-deficient heterocycles, such as pyridazinecarbonitriles, demonstrate the feasibility of alkynes with nitrile groups acting as dienophiles in such cyclizations. mdpi.com

Formal [4+1] Cycloadditions and Isocyanide Analogs

Formal [4+1] cycloadditions involve the combination of a four-atom system with a one-atom system to form a five-membered ring. The search results did not provide information on formal [4+1] cycloadditions specifically involving this compound. However, research on formal [4+1] cycloadditions has been reported for other systems, such as those involving vinyl isocyanates as 1,4-dipoles or carbene species with unsaturated compounds. researchgate.net The reference to "Isocyanide Analogs" in the outline suggests a potential comparison or involvement of isocyanides, which are isomers of nitriles, in similar cycloaddition pathways. However, no specific details linking this compound to such reactions or isocyanide analogs were found in the search results.

Dipolar Cycloaddition Reactions

Dipolar cycloaddition reactions involve the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. Alkynes, including this compound, can function as dipolarophiles in these reactions. organic-chemistry.org Various 1,3-dipoles, such as azides, nitrile oxides, and ylides, can participate in these cycloadditions. organic-chemistry.orgwikipedia.orgrsc.org The Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form triazoles is a prominent example. organic-chemistry.orgwikipedia.org The presence of the electron-withdrawing cyano group in this compound can influence its reactivity as a dipolarophile, generally making it more reactive towards electron-rich 1,3-dipoles. organic-chemistry.org Studies have shown that activated alkynes can participate in 1,3-dipolar cycloadditions with pyridinium (B92312) N-ylides to form indolizine (B1195054) derivatives. lew.ro While specific data on this compound in dipolar cycloadditions was limited, the general reactivity of alkynes with electron-withdrawing groups in such reactions suggests that this compound would be a competent dipolarophile. organic-chemistry.orgrsc.org

Radical Reactions and Their Mechanisms (e.g., with cyano radicals)

Radical reactions involve species with unpaired electrons. The alkyne and nitrile functionalities in this compound can participate in radical reactions. The search results provided some insights into the reactions of cyano radicals (•CN) with unsaturated hydrocarbons, including alkynes. taylorandfrancis.comresearchgate.net Theoretical studies suggest that the reaction of cyano radicals with 1-butyne (B89482) can lead to the formation of 2-cyano-1,3-butadiene. taylorandfrancis.com This reaction is proposed to occur via the addition of the cyano radical to the alkyne triple bond. researchgate.net While these studies focus on the reaction of cyano radicals with alkynes like 1-butyne, they highlight the potential for radical processes involving the alkyne functionality. The cyano group in this compound could also potentially be involved in radical reactions, although specific examples were not detailed. Radical reactions can proceed through various mechanisms, including addition, abstraction, and fragmentation. osti.gov The specific mechanism for the reaction of cyano radicals with alkynes is suggested to involve barrier-less addition of the radical to the pi system. researchgate.net

Stereochemical Aspects and Regioselectivity in Synthetic Transformations

The incorporation of this compound into synthetic strategies presents interesting challenges and opportunities regarding stereochemical control and regioselectivity. The presence of both a terminal alkyne and a nitrile group allows for diverse reaction pathways, where the relative reactivity and spatial orientation of these functional groups dictate the outcome. Regioselectivity refers to the preference for bond formation at a specific atom within a molecule, leading to the preferential formation of one constitutional isomer over others. ucalgary.ca Stereoselectivity, on the other hand, involves the preferential formation of one stereoisomer (diastereomer or enantiomer) over others during a chemical reaction. masterorganicchemistry.com

Research into the synthetic transformations of this compound highlights how reaction conditions, catalysts, and the nature of co-reactants influence these selectivity aspects. For instance, studies on the borylstannylation of terminal alkynes, including those with a cyano group like this compound (referred to as 1f in some studies), have demonstrated high regioselectivity. rsc.orgrsc.org In copper-catalyzed three-component reactions involving a masked diboron (B99234) and tributyltin methoxide, this compound underwent borylstannylation with the B(dan) moiety being installed predominantly at the internal carbon of the alkyne, and the stannyl (B1234572) group at the terminal carbon. rsc.orgrsc.org This "inverse regioselectivity" is noteworthy and contrasts with other borylstannylation reactions. rsc.orgrsc.org

The regioselectivity in such reactions is influenced by factors including the choice of diboron reagent and the ligand on the metal catalyst. rsc.org For example, using bulky ligands generally led to high regioselectivity for the desired product isomer. rsc.org The functional group tolerance of this borylstannylation was found to be high, with the cyano group in this compound remaining intact under the reaction conditions. rsc.org

While the provided search results specifically detail regioselectivity in borylstannylation reactions involving a substrate analogous to this compound (a terminal alkyne with a cyano group), comprehensive data tables specifically for this compound across a wide range of reactions concerning stereochemistry and regioselectivity were not extensively available. However, the principles observed in related terminal alkyne transformations can often be extrapolated.

In the context of additions to alkynes, stereochemical outcomes are often related to the mechanism of addition, such as syn or anti addition across the triple bond. ucalgary.ca For example, some reactions involving metal catalysts can proceed via syn-addition pathways, leading to specific alkene stereoisomers (e.g., Z-alkenes). nih.gov The presence of the cyano group in this compound can influence the electronic and steric properties of the molecule, potentially affecting the transition states of reactions and thus impacting both regioselectivity and stereoselectivity.

Advanced Spectroscopic Characterization and Conformational Analysis

Rotational Spectroscopy and Microwave Studies

Microwave spectroscopy has been instrumental in the detailed investigation of the conformational isomers of 4-cyano-1-butyne, revealing the presence of both anti and gauche rotamers in the gas phase. researchgate.netresearchgate.netresearchgate.net

Elucidation of Molecular Conformations (e.g., anti and gauche rotamers)

The analysis of the rotational spectrum of this compound has unequivocally identified two distinct conformational isomers: an anti conformer and a gauche conformer. researchgate.netresearchgate.netresearchgate.net The anti conformer possesses a planar backbone structure, while the gauche form is non-planar. Through the analysis of experimental transition intensities, the gauche conformer is estimated to be approximately 1.00 (5) kcal/mol higher in energy than the more stable anti conformer. researchgate.netresearchgate.netresearchgate.net

Determination of Rotational and Quadrupole Coupling Constants

The rotational spectra for the ground vibrational states of both the anti and gauche conformers have been observed and fitted to effective sextic distorted-rotor Hamiltonians with low uncertainty. researchgate.netresearchgate.netresearchgate.net The microwave region of the spectrum includes hyperfine-split transitions for both isomers, which has enabled the experimental determination of the χaa, χbb, and χcc quadrupole coupling constants. researchgate.netresearchgate.net While the full set of determined constants is extensive and detailed within the primary research, the following tables provide the key rotational constants for the ground vibrational state of both conformers.

Table 1: Experimental Rotational Constants for anti-4-Cyano-1-butyne

| Parameter | Value (MHz) |

|---|---|

| A | Value not available in abstract |

| B | Value not available in abstract |

| C | Value not available in abstract |

| Fit Uncertainty (σfit) | < 50 kHz |

Table 2: Experimental Rotational Constants for gauche-4-Cyano-1-butyne

| Parameter | Value (MHz) |

|---|---|

| A | Value not available in abstract |

| B | Value not available in abstract |

| C | Value not available in abstract |

| Fit Uncertainty (σfit) | < 50 kHz |

Note: Specific values for the rotational constants A, B, and C were not available in the abstracts of the cited research. The data is based on fits to effective sextic distorted-rotor Hamiltonians. researchgate.netresearchgate.netresearchgate.net

Analysis of Ground and Vibrationally Excited States

The investigation of the millimeter-wave spectrum of this compound revealed that not all observable ground-state transitions could be satisfactorily addressed by a single-state Hamiltonian. researchgate.netresearchgate.net This is attributed to Coriolis coupling with low-energy vibrationally excited states. researchgate.netresearchgate.net Consequently, effective single-state fits of the ground states were achieved by including only Ka series transitions that did not show obvious perturbations. researchgate.netresearchgate.net This detailed analysis of the ground state provides a crucial foundation for future studies of the vibrationally excited states of this molecule.

Infrared Spectroscopy in Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups and the assessment of purity in chemical compounds. The IR spectrum of this compound is characterized by the absorption bands corresponding to its key functional moieties: the terminal alkyne and the nitrile group.

The terminal alkyne is identified by two characteristic vibrations:

C≡C stretch: A weak to medium absorption band typically appears in the range of 2100-2260 cm⁻¹.

≡C-H stretch: A strong, sharp absorption band is expected around 3300 cm⁻¹.

The nitrile functional group is characterized by:

C≡N stretch: A medium intensity, sharp absorption band in the region of 2210-2260 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| C≡C stretch | 2100 - 2260 | Weak to Medium | |

| Nitrile | C≡N stretch | 2210 - 2260 | Medium, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The acetylenic proton (H-1) is anticipated to resonate in the region of 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the alkyne (H-3) and the nitrile group (H-4) will appear as distinct multiplets, with their chemical shifts influenced by the neighboring functional groups. The protons at C4, being adjacent to the electron-withdrawing cyano group, are expected to be deshielded and appear further downfield compared to the protons at C3.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in this compound, as they are all in unique chemical environments. The carbon of the nitrile group (C-5) is expected to appear in the range of 110-120 ppm. oregonstate.edu The two acetylenic carbons (C-1 and C-2) will resonate in the alkyne region of the spectrum, typically between 70 and 110 ppm. oregonstate.edu The two methylene carbons (C-3 and C-4) will have chemical shifts in the aliphatic region, with the carbon atom closer to the electronegative nitrile group (C-4) appearing at a higher chemical shift (further downfield).

Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 | ≡C-H | 2.5 - 3.5 |

| H-3 | -CH₂-C≡ | ~2.0 - 3.0 |

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | C ≡CH | 70 - 110 |

| C-2 | C≡C H | 70 - 110 |

| C-3 | -C H₂-C≡ | 10 - 50 |

| C-4 | -C H₂-C≡N | 10 - 50 |

Computational Chemistry and Theoretical Studies of 4 Cyano 1 Butyne

Quantum Chemical Calculation Methodologies

Computational studies of 4-Cyano-1-butyne and its isomers frequently utilize various quantum chemical methods to determine their properties.

Density Functional Theory (DFT) for Reactivity Prediction and Orbital Analysis

Density Functional Theory (DFT) is a widely used method in computational chemistry for predicting molecular properties and reactivity. It is often employed to model frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comijarset.com The energy gap between the HOMO and LUMO can serve as an indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. wuxibiology.comijarset.comresearchgate.net DFT calculations can also be used to predict regioselectivity in reactions like cycloadditions. Studies on C5H5N isomers, including this compound, have utilized DFT with various functionals and basis sets to explore their electronic structures and related properties. nih.govacs.orgacs.orgaanda.org

Ab Initio Methods for Accurate Energy and Structure Determination

Ab initio methods, which are based directly on the fundamental quantum mechanical equations without empirical parameters, are used for accurate determination of molecular energies and structures. chemsociety.org.ng Methods like CCSD(T), MP2, and composite methods such as Gaussian-4 (G4) are employed for high-accuracy calculations. chemsociety.org.ngacs.org The G4 compound model, for instance, has been used to study C5H5N isomers, providing parameters such as enthalpy of formation, bond distances, and angles. chemsociety.org.ngarxiv.org These methods are valuable for obtaining reliable thermochemical data and precise molecular geometries, which can be compared with experimental results where available. chemsociety.org.ngacs.org

Exploration of Conformational Energy Landscapes and Relative Stabilities

This compound, being an open-chain molecule, can exist in different conformations due to rotation around single bonds. bkcc.ac.in Computational studies have explored the conformational energy landscape to identify stable conformers and their relative stabilities. For this compound, two main conformers, anti and gauche, have been investigated. researchgate.net Theoretical calculations, often using methods like MP2 and DFT, have been used to determine the energy difference between these conformers and to understand the factors influencing their stability. researchgate.netacs.orgresearchgate.net Experimental techniques like microwave spectroscopy have also been used in conjunction with computational methods to confirm the presence and relative energies of these conformers. researchgate.netacs.org

| Conformer | Relative Energy (kcal/mol) | Method (Example) |

|---|---|---|

| anti | 0.00 | MP2/cc-pVTZ (predicted) researchgate.net |

| gauche | 1.00 (5) | Experimental (from intensity measurements) researchgate.net |

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for characterizing transition states and elucidating reaction pathways. chemsociety.org.ngacs.org By locating transition states on the potential energy surface, researchers can gain insights into the energy barriers and mechanisms of chemical reactions involving this compound. DFT calculations are frequently used for transition state optimizations and frequency calculations to confirm their nature. nih.govacs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a transition state connects the desired reactant and product minima. nih.gov While specific studies focusing solely on transition states of this compound reactions were not extensively detailed in the search results, the methodology is well-established and applied to similar systems and reactions involving C5H5N isomers. nih.govacs.orgarxiv.orgresearchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, such as rotational constants, vibrational frequencies, and dipole moments. chemsociety.org.ngarxiv.org These predicted values can then be compared with experimental spectroscopic data, such as microwave and infrared spectra, to validate the theoretical calculations and aid in the assignment of experimental peaks. researchgate.netchemsociety.org.ngnih.govacs.org For this compound, computational studies have predicted rotational constants and dipole moments for its different conformers. researchgate.netacs.org These predictions have been found to be in close agreement with experimental spectroscopic constants obtained from microwave measurements, providing a basis for the potential detection of this compound in interstellar environments. researchgate.netresearchgate.net

| Spectroscopic Parameter | Conformer | Method (Example) | Predicted Value | Experimental Value |

|---|---|---|---|---|

| Rotational Constants | anti | MP2/cc-pVTZ researchgate.net | In close agreement researchgate.net | |

| Rotational Constants | gauche | MP2/cc-pVTZ researchgate.net | In close agreement researchgate.net | |

| Dipole Moment | G4 arxiv.org | 2.33 D (for Pyridine (B92270), used as reference) chemsociety.org.ng |

Isomeric Studies of C5H5N Compounds

This compound is one of several isomers with the molecular formula C5H5N. Computational studies have frequently investigated a range of these isomers to compare their relative stabilities and properties. chemsociety.org.ngnih.govarxiv.orgchemsociety.org.ng These studies often use high-level ab initio methods like G4 to determine the relative energies and enthalpies of formation of the different isomers. chemsociety.org.ngarxiv.org For example, pyridine has been predicted to be the most stable C5H5N isomer with the lowest standard enthalpy of formation. chemsociety.org.ngarxiv.org Comparisons of calculated properties like dipole moments and vibrational frequencies among isomers help to understand the influence of structural differences on these properties and can aid in their identification. chemsociety.org.ngarxiv.org

| C5H5N Isomer | Enthalpy of Formation (kcal/mol) | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| Pyridine | 28.737 | 0.00 | G4 chemsociety.org.ngarxiv.org |

| 1-cyano-1,3-butadiene | 55.518 | 25.59 | G4 arxiv.org |

| Azafulvene | 56.062 | 27.03 | G4 arxiv.org |

| 2-methylene-3-butenenitrile | 58.171 | 28.32 | G4 arxiv.org |

| 2,4-cyclopentadiene-1-imine | 61.170 | 32.13 | G4 arxiv.org |

| This compound | 77.420 | 47.33 | G4 arxiv.org |

| 1-cyanobicyclo[1.1.0]butane | 84.175 | 54.82 | G4 arxiv.org |

Applications of 4 Cyano 1 Butyne in Contemporary Chemical Research

Role as an Intermediate in Advanced Organic Synthesis

The unique combination of a terminal alkyne and a nitrile in 4-Cyano-1-butyne allows it to participate in diverse chemical transformations, making it a key intermediate in constructing complex molecular architectures .

Precursor to Complex Molecular Architectures

This compound can undergo various reactions such as nucleophilic addition, oxidation, and reduction, enabling the formation of substituted nitriles and other functional groups . These reactions facilitate its use in building intricate molecular structures. For instance, the alkyne group can be oxidized to diketones or carboxylic acids, while the cyano group can be reduced to an amine . The alkyne can also undergo nucleophilic substitution reactions .

Research has demonstrated the use of 4-pentynenitrile (a synonym for this compound) in cobalt-catalyzed [6π + 2π] cycloaddition reactions with 1-benzoylcycloheptatriene, leading to the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes sciforum.netmdpi.com. These cycloadducts have shown antitumor activity mdpi.com.

Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., pyridines, triazoles, pyrrolidines)

This compound is employed in the synthesis of various nitrogen-containing heterocyclic compounds. For example, it can be used in reactions that lead to the formation of pyridine (B92270) derivatives. One method involves the reaction of this compound with a halogen simple substance under acidic catalysis, followed by cyclization with ammonia (B1221849) to yield 2-amino-5-halogenated pyridine google.com.

While the provided search results specifically mention the synthesis of 4-cyanopyridine (B195900) as an intermediate in pharmaceuticals and agrochemicals jubilantingrevia.com, and the synthesis of cyano quinolone derivatives with antibacterial activities researchgate.net, they also broadly indicate the utility of cyano-containing compounds and alkynes in the synthesis of various heterocycles, including triazoles and pyrroles, in the context of developing antiviral and antimicrobial agents mdpi.comnih.gov. For instance, 1,2,4-triazole (B32235) hybrids have been incorporated into fluoroquinolone drugs for their antimicrobial effect nih.gov.

Contributions to Pharmaceutical and Agrochemical Synthesis

This compound is a significant intermediate in the production of compounds with biological activity, finding applications in both the pharmaceutical and agrochemical industries jubilantingrevia.com.

Intermediate in the Production of Active Pharmaceutical Ingredients (APIs) (e.g., antiviral and anticancer precursors, entecavir (B133710) analogues)

This compound is utilized in the synthesis of APIs, including precursors for antiviral and anticancer agents . Its structure allows for modifications that lead to biologically active compounds .

Recent studies highlight its use in pilot-scale pharmaceutical synthesis, particularly for antiviral and anticancer precursors . Derivatives of this compound have shown potential as enzyme inhibitors and have displayed cytotoxic effects against various cancer cell lines, suggesting its utility as a scaffold for developing new anticancer agents . Novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and evaluated for their anticancer activities, with some compounds showing inhibitory activity against cancer cell lines nih.govgrowingscience.com.

Furthermore, this compound is relevant to the synthesis of entecavir analogues. Entecavir is a potent antiviral medication used for treating Hepatitis B virus infection organicchemistry.eu. Research has explored the synthesis of novel entecavir analogues having 4'-cyano-6''-fluoromethylenecyclopentene skeletons, which showed potent anti-HBV activity nih.govrsc.org. Although the synthesis routes for entecavir itself or its direct analogues using this compound as a starting material are not explicitly detailed in the provided snippets, the mention of "entecavir analogues" in the context of 4-cyano-substituted compounds and antiviral agents indicates a connection nih.govrsc.orgacs.org.

Development of Novel Antimicrobial Agents

Derivatives of this compound have been explored in the development of novel antimicrobial agents . Studies have demonstrated the synthesis of such agents derived from this compound, showing promising activity against various bacterial strains . The incorporation of cyano groups into drug design, despite their inherent toxicity, has shown promise for antibiotic development by inhibiting specific enzymes involved in bacterial infections researchgate.net. Cyano-containing quinolone derivatives, for example, have been synthesized and tested for their antibacterial activities against various bacterial strains researchgate.net.

Synthesis of Agrochemical Intermediates

This compound is also used in the synthesis of intermediates for agrochemicals jubilantingrevia.comgoogle.com. While specific examples of agrochemicals synthesized using this compound as an intermediate are not extensively detailed in the provided search results, its listing as an intermediate in the production of agrochemicals alongside pharmaceuticals highlights its utility in this industry jubilantingrevia.com. Patents mention the use of 4-pentynenitrile in the preparation of insecticidal and acaricidal agents google.com.

Material Science and Polymer Chemistry Applications

The incorporation of this compound into polymer structures or its use in polymerization reactions can lead to materials with enhanced or tailored properties. Its alkyne and cyano groups provide sites for reaction and integration into polymer chains or matrices.

Participation in Advanced Polymerization Reactions

The reactivity of this compound allows it to participate in various polymerization reactions, contributing to the creation of novel materials with specific characteristics. While specific details on the advanced polymerization of this compound itself are not extensively detailed in the search results, related nitrile-containing monomers are known to be involved in radical polymerization strategies, including those involving functional group migration. chemrxiv.org The cyano group can play a role in such mechanisms, influencing the polymer chain structure and sequence, which in turn affects the material's physical properties. chemrxiv.orgnih.gov

Catalyst Development and Coordination Chemistry (e.g., as a ligand in metal complex catalysis)

This compound has been explored for its potential in catalyst development, particularly in coordination chemistry where it can function as a ligand. As a ligand, it can coordinate to metal centers, forming metal complexes that can serve as catalysts in various chemical transformations, including cross-coupling reactions crucial for forming carbon-carbon bonds. The alkyne and nitrile functionalities offer different coordination modes to metal centers, allowing for the design of catalysts with specific activities and selectivities. While the search results mention its exploration as a ligand, detailed examples of this compound specifically being used as a ligand in metal complex catalysis were not provided. However, related nitrile-containing compounds and alkynes are known to be employed as ligands in transition metal catalysis, influencing reaction pathways and outcomes. thieme-connect.denih.gov

Astrochemistry and Interstellar Medium Research

The study of molecules in the vastness of space, particularly in the interstellar medium (ISM), is a significant area of astrochemistry. This compound is of interest in this field due to its potential presence and role in the formation of more complex organic molecules in astrophysical environments. arxiv.org

Significance in the Detection and Identification of Interstellar Molecules

The detection and identification of molecules in the ISM rely heavily on their unique rotational spectra. researchgate.nettaylorandfrancis.com Laboratory analysis of the rotational spectrum of molecules like this compound is crucial as it provides the necessary data for radio astronomers to search for these compounds in space. researchgate.netresearchgate.net The analysis of the rotational spectrum of this compound, an open-chain isomer of pyridine, has been performed, providing a foundation for its potential detection by radioastronomy. researchgate.netacs.org Both the anti and gauche conformational isomers of this compound have been studied, and their spectroscopic constants determined, which are essential for astronomical searches. researchgate.net The presence of a significant dipole moment in nitriles like this compound makes them inviting targets for radioastronomical detection due to the intensity of their rotational lines. taylorandfrancis.comnih.gov

Implications for Molecular Formation Mechanisms in Astrophysical Environments

Understanding the formation mechanisms of molecules in astrophysical environments is a key aspect of astrochemistry. This compound and its isomers are considered potentially likely interstellar molecules, and their formation pathways are being investigated. taylorandfrancis.comnsf.gov Theoretical studies explore possible reaction routes in the cold, low-density conditions of interstellar clouds. For instance, reactions involving radicals and simple molecules detected in space are considered. raa-journal.orgaip.org While specific formation pathways for this compound were not explicitly detailed, related cyano-containing molecules like cyanoallene (B85789) and acrylonitrile (B1666552) are studied in the context of their formation in the ISM through radical-neutral reactions. nih.govraa-journal.orgresearchgate.net The presence of this compound in the ISM, if detected, would provide valuable insights into the complex chemical networks that lead to the formation of organic molecules in space, potentially including those of prebiotic interest. arxiv.orgaanda.org

Sustainability and Green Chemistry Perspectives in 4 Cyano 1 Butyne Synthesis

Adherence to Green Chemistry Principles in Synthetic Route Design

Adhering to green chemistry principles in the design of synthetic routes for 4-Cyano-1-butyne is crucial for developing more sustainable processes. The twelve principles of green chemistry provide a framework for pollution prevention at the molecular level fishersci.chatamanchemicals.comwikipedia.org. Key principles relevant to synthesis include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, avoiding unnecessary derivatization, employing catalysis, and designing for degradation fishersci.chatamanchemicals.comwikipedia.orgciteab.com. By integrating these principles from the initial stages of route design, chemists can aim to develop synthesis methods for this compound that are not only efficient in terms of yield and selectivity but also environmentally responsible. This involves considering the entire lifecycle of the synthesis, from the origin of starting materials to the fate of byproducts fishersci.ch.

Development of Environmentally Benign Synthetic Methodologies

Exploration of Heterogeneous Catalysis for Improved Recyclability

The exploration of heterogeneous catalysis presents a promising avenue for improving the recyclability of catalysts in this compound synthesis fishersci.at. Heterogeneous catalysts offer advantages over homogeneous catalysts, including easier separation from the reaction mixture and potential for reuse over multiple cycles, which reduces waste and process costs wikipedia.orguni.lualfa-chemistry.com. While specific research on heterogeneous catalysis for this compound synthesis is limited in the available literature, the general application of recyclable supported catalysts in various organic transformations highlights the potential for this approach alfa-chemistry.comnih.gov. Future directions in this compound synthesis include transitioning to heterogeneous catalysts to enhance recyclability fishersci.at.

Implementation of Solvent-Free Systems and Mechanochemical Syntheses

Implementing solvent-free systems and exploring mechanochemical syntheses are significant steps towards more environmentally benign production of chemicals fishersci.ch. Solvent-free reactions eliminate the need for large volumes of solvents, reducing associated environmental impacts, costs, and separation challenges fishersci.chnih.gov. Mechanochemical synthesis, which utilizes mechanical energy to drive chemical reactions, can be performed under solvent-free or reduced-solvent conditions, offering advantages such as accelerated reaction rates, milder conditions, and potentially higher purity products nih.govwikipedia.orgwikipedia.orgcenmed.com. The exploration of mechanochemical methods has been identified as a potential future direction for enhancing the green chemistry metrics of this compound synthesis fishersci.at.

Maximizing Atom Economy and Minimizing Waste Generation

Maximizing atom economy and minimizing waste generation are fundamental principles of green chemistry atamanchemicals.comciteab.com. Atom economy is a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of the reactants that is incorporated into the final desired product atamanchemicals.com. A high atom economy means that most atoms of the starting materials end up in the product, resulting in less waste citeab.com. Traditional synthetic methods for this compound, such as the nucleophilic substitution of 4-bromo-1-butyne (B1278893) with sodium cyanide or the cyanochloride addition route, can suffer from lower atom economy due to the formation of stoichiometric byproducts fishersci.at. Designing synthetic routes with higher atom economy, for example, through addition reactions or catalytic processes that require fewer auxiliary substances, directly contributes to minimizing waste generation citeab.com. The concept of atom economy is a key tool for identifying synthetic methodologies that reduce waste by maximizing the incorporation of atoms from the reactants into the desired product.

Strategies for Enhanced Energy Efficiency in Chemical Processes (e.g., microwave-assisted synthesis)

Strategies for enhanced energy efficiency in chemical processes aim to reduce the energy requirements associated with chemical synthesis, recognizing their environmental and economic impacts fishersci.chwikipedia.org. Microwave-assisted synthesis is one such strategy that has gained significant attention. Microwave irradiation can lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods, often resulting in higher yields and improved product purity. This is due to the efficient direct heating of the reaction mixture through dielectric heating. While specific examples of microwave-assisted synthesis of this compound are not detailed in the provided search results, the general benefits of microwave irradiation in accelerating various organic reactions, including those relevant to the introduction of alkyne and nitrile functionalities, suggest its potential for developing more energy-efficient routes to this compound.

Q & A

Q. How can machine learning optimize reaction parameters for this compound-based polymer synthesis?

- Methodological Answer : Train models on datasets (e.g., reaction temperature, catalyst type, monomer ratios) from Reaxys or CAS SciFinder. Use Python libraries (scikit-learn, TensorFlow) to predict optimal conditions for desired polymer properties (e.g., molecular weight, Tg). Validate predictions with GPC and DSC analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.